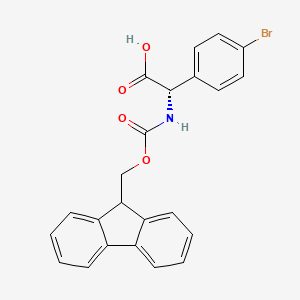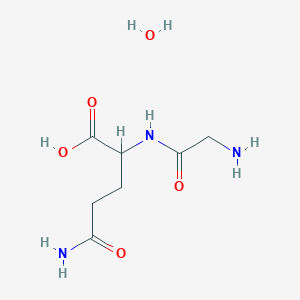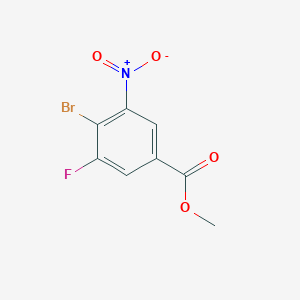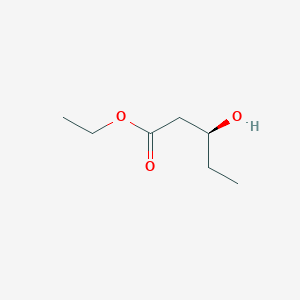
Pentanoic acid, 3-hydroxy-, ethyl ester, (3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 3-hydroxy-, ethyl ester, (3S)-, also known as ethyl 3-hydroxypentanoate, is an organic compound with the molecular formula C7H14O3. It is a chiral ester with a hydroxyl group at the third carbon of the pentanoic acid chain. This compound is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentanoic acid, 3-hydroxy-, ethyl ester, (3S)- can be synthesized through several methods. One common method involves the esterification of 3-hydroxy-pentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of pentanoic acid, 3-hydroxy-, ethyl ester, (3S)- often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials or by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid, 3-hydroxy-, ethyl ester, (3S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide.
Major Products Formed
Oxidation: 3-oxopentanoic acid or 3-hydroxy-pentanoic acid.
Reduction: 3-hydroxy-pentanol.
Substitution: 3-chloropentanoic acid or 3-bromopentanoic acid.
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 3-hydroxy-, ethyl ester, (3S)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of flavors, fragrances, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of pentanoic acid, 3-hydroxy-, ethyl ester, (3S)- involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-hydroxybutanoate: Similar structure but with a shorter carbon chain.
Ethyl 3-hydroxyhexanoate: Similar structure but with a longer carbon chain.
Ethyl 3-hydroxy-2-methylbutanoate: Similar structure with a methyl group at the second carbon.
Uniqueness
Pentanoic acid, 3-hydroxy-, ethyl ester, (3S)- is unique due to its specific chiral center and the position of the hydroxyl group. This configuration can influence its reactivity and interactions with other molecules, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
73143-67-6 |
|---|---|
Molekularformel |
C7H14O3 |
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
ethyl (3S)-3-hydroxypentanoate |
InChI |
InChI=1S/C7H14O3/c1-3-6(8)5-7(9)10-4-2/h6,8H,3-5H2,1-2H3/t6-/m0/s1 |
InChI-Schlüssel |
YESYELHMPYCIAQ-LURJTMIESA-N |
Isomerische SMILES |
CC[C@@H](CC(=O)OCC)O |
Kanonische SMILES |
CCC(CC(=O)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


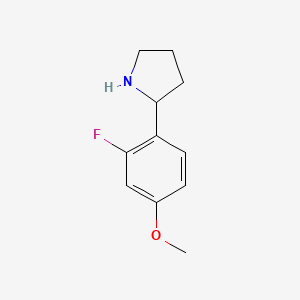

![2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101289.png)
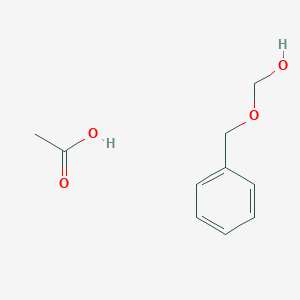



![8-Cyclopropyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B12101318.png)
